molecular formula C11H15NO4S B2373355 5-[(Phenylsulfonyl)amino]pentanoic acid CAS No. 133932-29-3

5-[(Phenylsulfonyl)amino]pentanoic acid

Cat. No.: B2373355
CAS No.: 133932-29-3
M. Wt: 257.3
InChI Key: LMOLNMFWFNINRU-UHFFFAOYSA-N
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Description

5-[(Phenylsulfonyl)amino]pentanoic acid is an organic compound with the molecular formula C11H15NO4S It is characterized by the presence of a phenylsulfonyl group attached to an amino pentanoic acid backbone

Scientific Research Applications

5-[(Phenylsulfonyl)amino]pentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety data for 5-[(Phenylsulfonyl)amino]pentanoic acid is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

As a medium-chain fatty acid, it may participate in various biochemical reactions similar to other amino acids . It may undergo common reactions like transamination followed by deamination for the liberation of ammonia . The amino group of the amino acids is utilized for the formation of urea which is an excretory end product of protein metabolism .

Cellular Effects

The specific cellular effects of 5-[(Phenylsulfonyl)amino]pentanoic acid are currently unknown due to the lack of experimental data. Based on its structural similarity to other medium-chain fatty acids, it may influence various cellular processes. For instance, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-established due to the limited available data. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Phenylsulfonyl)amino]pentanoic acid typically involves the reaction of 5-aminopentanoic acid with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-[(Phenylsulfonyl)amino]pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: A precursor in the synthesis of 5-[(Phenylsulfonyl)amino]pentanoic acid.

    Phenylsulfonyl chloride: Used in the synthesis of various sulfonyl derivatives.

    Sulfone derivatives:

Uniqueness

This compound is unique due to the presence of both a phenylsulfonyl group and an amino pentanoic acid backbone. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(benzenesulfonamido)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c13-11(14)8-4-5-9-12-17(15,16)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOLNMFWFNINRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 41 (3 g, 22.90 mmol), in a solvent mixture of CH2Cl2 (100 mL) and THF (50 mL) at room temperature were added Et3N (7.96 mL, 57.25 mmol), followed by benzenesulfonyl chloride (6.13 mL, 48.09 mmol). The mixture was stirred overnight at room temperature and then treated with a saturated aqueous solution of NH4Cl. The phases were separated and the aqueous layer was extracted several times with CH2Cl2. The combined organic extracts were dried over (MgSO4) and evaporated under reduced pressure giving a mixture of mono- and bis-alkylated products. The residue was dissolved in THF (50 mL) and water (50 mL), and LiOH was added. The resulting mixture was stirred for 4 h at room temperature, and then was treated with 1N HCl until pH 1. The phases were separated and the aqueous layer was extracted several times with AcOEt. The combined organic extracts were dried over (MgSO4) and then evaporated under reduced pressure, yielding compound 42 (2.95 g, 48%) as a white powder: 1H NMR (300 MHz, acetone-d6) δ 7.86 (d, J=7 Hz, 2H), 7.64-7.57 (m, 3H), 6.47 (br. s, 1H), 2.96-2.89 (m, 2H), 2.27-2.23 (m, 2H), 1.60-1.50 (m, 4H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7.96 mL
Type
reactant
Reaction Step Two
Quantity
6.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
48%

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